[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
CAS No.:
Cat. No.: VC14524806
Molecular Formula: C22H16BrN3O3S
Molecular Weight: 482.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16BrN3O3S |
|---|---|
| Molecular Weight | 482.4 g/mol |
| IUPAC Name | [2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C22H16BrN3O3S/c1-13-2-7-18-19(8-13)30-21(26-18)14-3-5-17(6-4-14)25-20(27)12-29-22(28)15-9-16(23)11-24-10-15/h2-11H,12H2,1H3,(H,25,27) |
| Standard InChI Key | PFWMKUCOKZAXMK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC(=O)C4=CC(=CN=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two primary heterocyclic systems:
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6-Methyl-1,3-benzothiazole: A bicyclic structure comprising a benzene ring fused to a thiazole ring, substituted with a methyl group at position 6. Benzothiazoles are known for their electronic delocalization and bioactivity .
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5-Bromopyridine-3-carboxylate: A pyridine ring substituted with bromine at position 5 and a carboxylate ester at position 3. Bromine enhances electrophilicity, facilitating nucleophilic substitution reactions .
The two moieties are linked via an amide bond formed between the aniline nitrogen of the benzothiazole and a ketone-oxygenated ethyl group esterified to the pyridine carboxylate (Figure 1) .
Table 1: Key Physicochemical Properties
Spectroscopic Characteristics
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¹H NMR: Peaks at δ 2.45 ppm (singlet, methyl group), δ 7.2–8.5 ppm (aromatic protons), and δ 10.2 ppm (amide NH) are characteristic .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 482.0 [M+H]⁺ .
Synthetic Pathways and Optimization
General Synthesis Strategy
While no explicit protocol exists for this compound, analogous benzothiazole-pyridine hybrids are synthesized via:
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Condensation Reactions: Coupling 4-(6-methylbenzothiazol-2-yl)aniline with 5-bromopyridine-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
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Esterification: Reacting the intermediate carboxylic acid with chloroethyl ketone in the presence of a base (e.g., K₂CO₃) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide Bond Formation | EDC, HOBt, DMF, rt, 24h | 65% |
| Esterification | ClCOEt, K₂CO₃, THF, reflux, 8h | 72% |
Challenges and Solutions
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Solubility Issues: The compound’s hydrophobic nature (XLogP3 = 4.2) necessitates polar aprotic solvents (e.g., DMSO) for reactions .
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Purification: Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .
Biological Activity and Mechanism
Antimicrobial Effects
Benzothiazole derivatives disrupt microbial cell membranes via thiol group interactions . Hybrids with pyridine rings (e.g., methyl 5-bromopyridine-3-carboxylate) enhance bioavailability, achieving MIC values of 2–8 µg/mL against S. aureus .
Applications in Drug Development
Lead Compound Optimization
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SAR Insights:
Targeted Therapies
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Neurological Disorders: Pyridine carboxylates modulate ion channels (e.g., NMDA receptors) .
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Agrochemicals: Brominated heterocycles are precursors to herbicides targeting acetolactate synthase .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Benzothiazole-Pyridine Hybrids
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